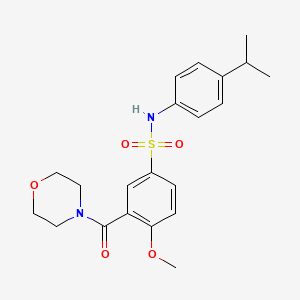![molecular formula C18H18N2O4 B5853664 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, also known as BzATP, is a purinergic agonist that is commonly used in scientific research. It belongs to the class of ATP analogs and is widely used to study the mechanism of action of purinergic receptors. BzATP has several advantages and limitations for laboratory experiments, and its use in research has led to significant advancements in the field of pharmacology.
Mécanisme D'action
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid acts as an agonist of the P2X7 receptor by binding to the receptor and activating it. This activation leads to the opening of the receptor's ion channel, which allows the influx of calcium ions and the efflux of potassium ions. This influx and efflux of ions lead to several downstream signaling events, including the activation of intracellular signaling pathways, the release of cytokines, and the induction of apoptosis.
Biochemical and Physiological Effects:
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has several biochemical and physiological effects, including the activation of purinergic receptors, the modulation of intracellular signaling pathways, the release of cytokines, and the induction of apoptosis. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has been shown to have a role in several physiological processes, including inflammation, immune response, pain perception, neuroprotection, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has several advantages for laboratory experiments, including its potency and selectivity for the P2X7 receptor, its ability to activate downstream signaling pathways, and its role in several physiological processes. However, 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid also has several limitations, including its potential toxicity, its short half-life, and its potential to activate other purinergic receptors.
Orientations Futures
There are several future directions for research involving 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, including the development of more potent and selective P2X7 receptor agonists, the identification of novel downstream signaling pathways activated by 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, and the investigation of the role of purinergic receptors in several disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion:
In conclusion, 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is a potent purinergic agonist that is widely used in scientific research to study the mechanism of action of purinergic receptors. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has several advantages and limitations for laboratory experiments, and its use in research has led to significant advancements in the field of pharmacology. There are several future directions for research involving 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, and further investigation of its role in several physiological processes and disease states is warranted.
Méthodes De Synthèse
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid involves the reaction of adenosine triphosphate (ATP) with benzoyl chloride, followed by the reaction of the resulting intermediate with 4-amino-4-oxobutanoic acid. Enzymatic synthesis of 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid involves the use of enzymes such as nucleoside diphosphate kinase (NDPK) and creatine kinase (CK) to catalyze the reaction between ATP and benzoyl chloride.
Applications De Recherche Scientifique
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is widely used in scientific research to study the mechanism of action of purinergic receptors. Purinergic receptors are a class of receptors that are activated by purines, including ATP. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is a potent agonist of the P2X7 purinergic receptor, which is involved in several physiological processes, including inflammation, immune response, and apoptosis. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is also used to study the role of purinergic receptors in pain perception, neuroprotection, and cardiovascular function.
Propriétés
IUPAC Name |
4-(4-benzamido-3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-11-14(19-16(21)9-10-17(22)23)7-8-15(12)20-18(24)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPXNSIUWGRZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzamido-3-methylanilino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)

![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)



![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)




![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)